Molecular Weight and Lipophilicity Advantage of the 3-Isobutyl Substituent Over the 3-Methyl Analog
The 3-isobutyl derivative possesses a substantially higher molecular weight (218.30 g/mol) than the corresponding 3-methyl analog (176.22 g/mol), representing a 42.08 g/mol increase attributable to the additional three carbon atoms and six hydrogen atoms in the isobutyl group . The 3-methyl analog exhibits a measured LogP of 1.17, reflecting moderate hydrophilicity . While experimental LogP data for the isobutyl derivative are not publicly available, the isobutyl group is expected to increase LogP by approximately 1.0–1.5 units based on established fragment-based lipophilicity contributions, enhancing membrane permeability potential in cell-based assays [1]. This lipophilicity differential is critical when optimizing blood–brain barrier penetration or intracellular target engagement in kinase inhibitor programs.
| Evidence Dimension | Molecular weight and predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW: 218.30 g/mol; LogP: not experimentally determined (predicted ~2.0–2.7 based on isobutyl fragment contribution) |
| Comparator Or Baseline | 2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine (CAS 953907-40-9); MW: 176.22 g/mol; Experimental LogP: 1.17 |
| Quantified Difference | MW difference: +42.08 g/mol; Estimated ΔLogP: +0.8 to +1.5 units |
| Conditions | ChemSrc physicochemical database records; fragment-based LogP prediction methodology |
Why This Matters
Procurement of the correct 3-substituted analog ensures that SAR-derived lipophilicity and target engagement profiles are accurately reproduced, avoiding misassignment of biological activity due to unintended substitution variance.
- [1] Casimiro-Garcia, A. et al. J. Med. Chem. 2011, 54, 4219–4233. (Exemplifies SAR impact of alkyl substituent variation at the imidazo[4,5-b]pyridine 3-position). View Source
